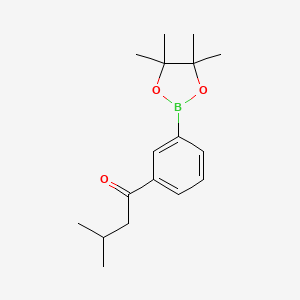
3-(Isopentanoyl)phenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Isopentanoyl)phenylboronic acid pinacol ester is a chemical compound with the molecular formula C17H25BO3 and a molecular weight of 288.19 . It is a type of boronic ester, which are highly valuable building blocks in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenylboronic acid core with an isopentanoyl group attached to the phenyl ring and a pinacol ester group attached to the boron atom .Chemical Reactions Analysis
Boronic esters, including this compound, are involved in various chemical reactions. They are used in the Suzuki–Miyaura cross-coupling reaction . Protodeboronation of alkyl boronic esters has also been reported .Scientific Research Applications
Solubility and Physicochemical Properties
A study by Leszczyński et al. (2020) explored the solubility of phenylboronic acid and its derivatives, including the pinacol ester, in various organic solvents. This research highlights the importance of understanding the solubility properties of such compounds for their application in synthesis and formulation processes. The study found that the pinacol ester exhibits better solubility than the parent phenylboronic acid in all tested solvents, which is crucial for its reactivity and handling in organic synthesis (Leszczyński, Hofman, & Sporzyński, 2020).
Phosphorescence Properties
Shoji et al. (2017) discovered that simple arylboronic esters, including phenylboronic acid pinacol ester, exhibit long-lived room-temperature phosphorescence in the solid state. This unexpected finding opens new avenues for the use of arylboronic esters in organic light-emitting diodes (OLEDs) and as bioimaging agents, given their heavy-atom-free structure and efficient triplet excited state generation (Shoji et al., 2017).
Hydrolysis Susceptibility
Achilli et al. (2013) investigated the hydrolysis of phenylboronic pinacol esters at physiological pH, shedding light on their stability in aqueous environments. This study is particularly relevant for the development of boron-containing drugs and drug delivery systems, as it indicates the need for careful consideration of the esters' stability in physiological conditions (Achilli, Ciana, Fagnoni, Balduini, & Minetti, 2013).
Polymer Synthesis and Applications
Cui et al. (2017) reported the synthesis of H2O2-cleavable poly(ester-amide)s using 4-formylbenzeneboronic acid pinacol ester, showcasing the compound's utility in creating responsive polymers for potential drug delivery applications. These polymers can degrade in response to hydrogen peroxide, a feature that can be leveraged for controlled release of therapeutic agents in oxidative stress-related diseases (Cui, Zhang, Du, & Li, 2017).
Sensor Development
The synthesis and application of phenylboronic acid pinacol ester-conjugated compounds in sensor technology for detecting biological and chemical analytes have been demonstrated. For instance, Miho et al. (2021) developed a highly sensitive fluorescent sensor for trace amounts of water based on anthracene-(aminomethyl)phenylboronic acid pinacol ester, exploiting the photo-induced electron transfer mechanism (Miho, Fumoto, Mise, Imato, Akiyama, Ishida, & Ooyama, 2021).
Mechanism of Action
Target of Action
Boronic acids and their esters, including this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The 3-(Isopentanoyl)phenylboronic acid pinacol ester interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura reaction . In this process, the organoboron compound (like our ester) transfers its organic group to a metal catalyst, forming a new metal-carbon bond .
Biochemical Pathways
The This compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction allows for the formation of complex organic compounds from simpler ones, impacting various biochemical pathways depending on the specific reactants and products involved .
Result of Action
The molecular and cellular effects of This compound ’s action would largely depend on the specific biochemical pathways it impacts through its involvement in the Suzuki–Miyaura reaction . The creation of new carbon-carbon bonds can lead to the formation of complex organic compounds, potentially influencing a wide range of cellular processes .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the pH level can significantly influence the rate of hydrolysis of phenylboronic pinacol esters, which is considerably accelerated at physiological pH . Additionally, the solubility of the compound in different solvents can also impact its action .
Future Directions
Boronic esters, including 3-(Isopentanoyl)phenylboronic acid pinacol ester, have broad applications in organic synthesis, catalysis, supramolecular chemistry, and materials engineering . They are also considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy . Therefore, future research may focus on these areas.
Properties
IUPAC Name |
3-methyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO3/c1-12(2)10-15(19)13-8-7-9-14(11-13)18-20-16(3,4)17(5,6)21-18/h7-9,11-12H,10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBAQKXEXVTDSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
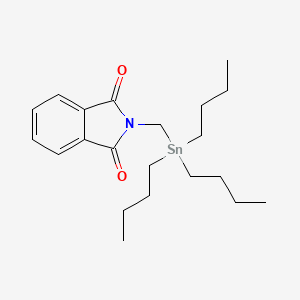
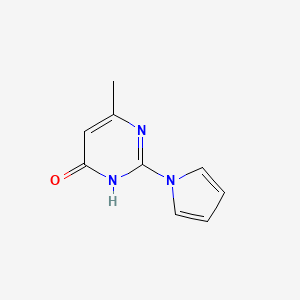
![N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2599634.png)
![diethyl 1-[2-(4-bromophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2599635.png)
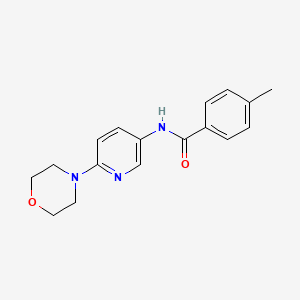
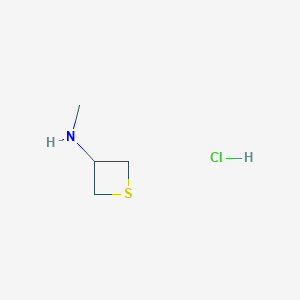
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2599640.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2599641.png)
![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2599644.png)
![N-({3-[(benzyloxy)methyl]phenyl}methyl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2599645.png)
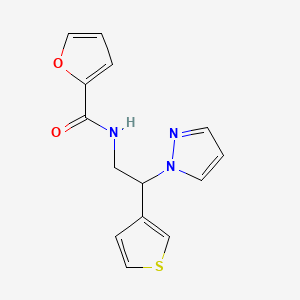

![6-Methyl-3-[2-oxo-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2599648.png)
![1-Naphthalen-2-ylsulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2599649.png)
